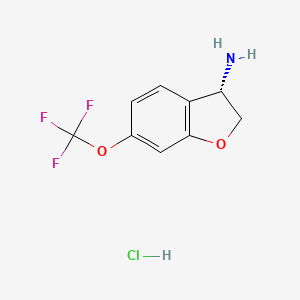
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves several steps, typically starting with the formation of the benzofuran ring. The trifluoromethoxy group is introduced through a trifluoromethylation reaction, which can be achieved using various reagents and catalysts. Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates, while catalysts such as palladium or copper complexes are often employed .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride can be compared with other similar compounds, such as:
Trifluoromethyl ethers: These compounds also contain a trifluoromethoxy group and share similar properties, but may differ in their specific applications and reactivity.
Fluorinated benzofurans: These compounds have a similar benzofuran core structure but may contain different fluorinated substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H9ClF3NO2 |
|---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
(3S)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
InChI Key |
PTVCHEINXNNKHW-OGFXRTJISA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















